molecular formula C16H19ClN2O2S B11286706 1-[5-(3-Chlorophenyl)-4-methyl-1,1-dioxido-3-isothiazolyl]azepane

1-[5-(3-Chlorophenyl)-4-methyl-1,1-dioxido-3-isothiazolyl]azepane

Cat. No.: B11286706
M. Wt: 338.9 g/mol
InChI Key: LPZVRAZYDISPGY-UHFFFAOYSA-N
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Description

3-(Azepan-1-yl)-5-(3-chlorophenyl)-4-methylisothiazole 1,1-dioxide is a synthetic organic compound that belongs to the class of isothiazoles. Isothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound features an azepane ring, a chlorophenyl group, and a methyl group attached to the isothiazole ring, along with a dioxide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azepan-1-yl)-5-(3-chlorophenyl)-4-methylisothiazole 1,1-dioxide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isothiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Chlorophenyl Group: This step may involve a substitution reaction where a chlorophenyl group is introduced to the isothiazole ring.

    Attachment of the Azepane Ring: This can be done through nucleophilic substitution or other suitable reactions.

    Oxidation to Form the Dioxide: The final step involves the oxidation of the isothiazole ring to introduce the dioxide functional group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially altering its functional groups.

    Reduction: Reduction reactions may target the dioxide group, converting it to other functional groups.

    Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Nucleophiles: For substitution reactions, common nucleophiles like amines or thiols can be used.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups in place of the chlorine atom.

Scientific Research Applications

3-(Azepan-1-yl)-5-(3-chlorophenyl)-4-methylisothiazole 1,1-dioxide may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. It may involve binding to enzymes or receptors, altering their activity, or participating in chemical reactions within biological systems. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    3-(Azepan-1-yl)-5-phenylisothiazole 1,1-dioxide: Similar structure but without the chlorophenyl group.

    4-Methyl-5-phenylisothiazole 1,1-dioxide: Lacks the azepane ring.

    3-(Piperidin-1-yl)-5-(3-chlorophenyl)-4-methylisothiazole 1,1-dioxide: Similar but with a piperidine ring instead of azepane.

Uniqueness

The presence of the azepane ring and the chlorophenyl group in 3-(Azepan-1-yl)-5-(3-chlorophenyl)-4-methylisothiazole 1,1-dioxide may confer unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H19ClN2O2S

Molecular Weight

338.9 g/mol

IUPAC Name

3-(azepan-1-yl)-5-(3-chlorophenyl)-4-methyl-1,2-thiazole 1,1-dioxide

InChI

InChI=1S/C16H19ClN2O2S/c1-12-15(13-7-6-8-14(17)11-13)22(20,21)18-16(12)19-9-4-2-3-5-10-19/h6-8,11H,2-5,9-10H2,1H3

InChI Key

LPZVRAZYDISPGY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(S(=O)(=O)N=C1N2CCCCCC2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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